7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one
Description
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is a heterocyclic compound featuring a fused furopyridinone core substituted with two indole-derived moieties. The furo[3,4-b]pyridin-5(7H)-one scaffold is characterized by a five-membered furan ring fused to a pyridinone system, which confers unique electronic and steric properties.
Properties
CAS No. |
89923-59-1 |
|---|---|
Molecular Formula |
C41H51N3O2 |
Molecular Weight |
617.9 g/mol |
IUPAC Name |
7,7-bis(2-methyl-1-octylindol-3-yl)furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C41H51N3O2/c1-5-7-9-11-13-19-28-43-30(3)37(32-22-15-17-25-35(32)43)41(39-34(40(45)46-41)24-21-27-42-39)38-31(4)44(29-20-14-12-10-8-6-2)36-26-18-16-23-33(36)38/h15-18,21-27H,5-14,19-20,28-29H2,1-4H3 |
InChI Key |
AUPIVCLCSOUXLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivatives, which are then coupled with the furo[3,4-b]pyridin-5(7H)-one core. Common reagents used in these reactions include strong bases, such as sodium hydride or potassium tert-butoxide, and coupling agents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction could produce fully saturated derivatives.
Scientific Research Applications
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets. The indole groups can interact with various enzymes and receptors, modulating their activity. The compound’s ability to participate in electron transfer reactions also plays a role in its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one and related compounds:
Structural and Electronic Differences
- Indole vs.
- Electron-Donating Groups: Diethylamino and ethoxy groups in the cyan dye derivative increase electron density, red-shifting absorption spectra relative to methyl/hydroxy-substituted analogs .
Research Findings and Gaps
- Synthetic Challenges: Indole-functionalized furopyridinones require optimized coupling conditions to avoid steric hindrance from bulky substituents .
- Materials Science: The cyan dye derivative’s commercial success underscores the utility of furopyridinones in functional materials, warranting exploration of indole-based variants for OLEDs or sensors .
Biological Activity
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a furo[3,4-b]pyridin core substituted with two indole groups, which enhances its electronic and photophysical properties. These characteristics make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 616.87 g/mol. The compound features:
- Indole Groups : Two indole moieties that contribute to its biological activity.
- Furo[3,4-b]pyridin Core : This core structure is pivotal for its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Enzyme Interaction
The compound has been shown to interact with various enzymes and receptors involved in cellular signaling pathways. Its ability to modulate these interactions suggests potential applications in treating diseases such as cancer.
Antioxidant Properties
Studies indicate that the compound may possess antioxidant properties due to its ability to participate in electron transfer reactions. This property is crucial for mitigating oxidative stress in biological systems.
Cytotoxicity and Therapeutic Potential
Preliminary studies suggest that this compound has low cytotoxicity while exhibiting potent activity against specific cancer cell lines. This profile makes it an attractive candidate for further development as a therapeutic agent.
Research Findings and Case Studies
Recent investigations into the biological activity of this compound have yielded several significant findings:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates enzyme activity related to cancer pathways | |
| Antioxidant Effect | Exhibits electron transfer capabilities | |
| Cytotoxicity | Low cytotoxicity with potent anti-cancer effects |
Case Study: Cancer Cell Lines
A study conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation at micromolar concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives. The process may include:
- Preparation of Indole Derivatives : Synthesizing the indole components.
- Coupling Reactions : Joining the indole derivatives with the furo[3,4-b]pyridin core.
- Optimization for Yield : Utilizing continuous flow reactors for large-scale production to ensure consistent quality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
